Fmoc-l-dap(teoc)-oh

Beschreibung

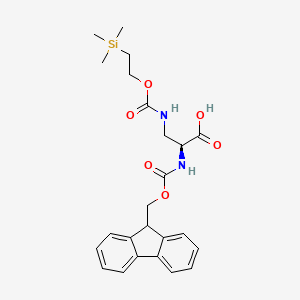

Fmoc-L-Dap(Teoc)-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a 2-(trimethylsilyl)ethyloxycarbonyl (Teoc) group protecting the β-amino side chain of 2,3-diaminopropionic acid (Dap). The Teoc group is selectively cleaved under mild conditions using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), making it orthogonal to acid-labile protecting groups like Boc (tert-butoxycarbonyl) . This compound is particularly useful in synthesizing peptides requiring orthogonal protection strategies, such as branched or cyclic peptides .

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trimethylsilylethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O6Si/c1-33(2,3)13-12-31-23(29)25-14-21(22(27)28)26-24(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRWRWUUAJJWNR-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-dap(teoc)-oh typically involves the protection of the amino group of l-diaminopropionic acid (l-dap) with the Fmoc group, followed by the protection of the side-chain amino group with the Teoc group. The reaction conditions often involve the use of base catalysts such as diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The Fmoc group is introduced using Fmoc-chloride, while the Teoc group is introduced using Teoc-chloride .

Industrial Production Methods: Industrial production of Fmoc-l-dap(teoc)-oh follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of automated systems also allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-l-dap(teoc)-oh undergoes various chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using mild bases such as piperidine, while the Teoc group can be removed using acids like trifluoroacetic acid (TFA).

Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Major Products Formed: The primary products formed from these reactions are peptides with specific sequences, where Fmoc-l-dap(teoc)-oh serves as a building block. The deprotection reactions yield free amino groups, which can further react to form peptide bonds .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-l-Dap(teoc)-OH is primarily utilized as a building block in peptide synthesis. Its structure allows for the incorporation of complex functionalities into peptides, making it essential for creating diverse peptide libraries. The Fmoc (Fluorenylmethyloxycarbonyl) group facilitates solid-phase peptide synthesis (SPPS), where the amino acid can be easily deprotected to allow for further elongation of the peptide chain.

Key Features:

- Solid-Phase Synthesis Compatibility: The Fmoc group can be removed under mild basic conditions, making it compatible with various resin types used in SPPS.

- Diversity in Peptide Libraries: The incorporation of l-Dap enhances the structural diversity of peptides, which is crucial for biological activity and specificity.

Drug Development

The unique properties of Fmoc-l-Dap(teoc)-OH make it valuable in pharmaceutical research, particularly for developing drugs that target specific biological pathways. Its ability to form stable interactions with biological macromolecules is advantageous for designing peptide-based therapeutics.

Applications:

- Peptide Therapeutics: Its derivatives are being explored as potential therapeutics for diseases such as cancer and neurodegenerative disorders.

- Targeted Drug Delivery: The compound can be modified to improve drug delivery systems by enhancing the stability and efficacy of therapeutic peptides.

Bioconjugation

Fmoc-l-Dap(teoc)-OH plays a significant role in bioconjugation processes, which involve linking biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutic development.

Importance:

- Diagnostic Tools: It can be used to create conjugates that facilitate imaging or detection of specific biomarkers.

- Therapeutic Applications: The ability to attach therapeutic agents to targeting moieties enhances the specificity and effectiveness of treatments.

Research in Neuroscience

In neuroscience, Fmoc-l-Dap(teoc)-OH is utilized in studying neuropeptides, which are critical for understanding various neurological functions and disorders.

Research Highlights:

- Neuropeptide Studies: Investigating the role of neuropeptides in signaling pathways can lead to insights into conditions like depression and anxiety.

- Therapeutic Applications: Potential development of neuropeptide-based therapies targeting specific receptors involved in neurological health.

Customizable Research Tools

The versatility of Fmoc-l-Dap(teoc)-OH allows researchers to modify its structure for various applications, making it a preferred choice for tailored research solutions.

Customization Options:

- Modification of Functional Groups: Researchers can alter functional groups on the l-Dap residue to enhance solubility or binding properties.

- Development of Novel Peptides: Customization enables the design of peptides with specific biological activities or improved pharmacokinetic profiles.

Case Study 1: Peptide Library Development

A study demonstrated the synthesis of a diverse library of peptides using Fmoc-l-Dap(teoc)-OH as a key building block. The resulting peptides exhibited varying affinities for target proteins, showcasing the compound's utility in high-throughput screening assays.

Case Study 2: Drug Delivery Systems

Research focused on modifying Fmoc-l-Dap(teoc)-OH derivatives to enhance their stability in physiological conditions. These modifications led to improved drug delivery efficiency and reduced side effects in preclinical models.

Wirkmechanismus

The mechanism of action of Fmoc-l-dap(teoc)-oh primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Teoc group protects the side-chain amino group. These protections are crucial for the stepwise assembly of peptides, allowing for the selective formation of peptide bonds .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Case Studies

- Orthogonal Deprotection in Branched Peptides : Fmoc-L-Dap(Teoc)-OH enabled the synthesis of a cyclic peptide with two orthogonal side-chain protections (Teoc and Mtt), achieving >90% purity after TBAF and TFA treatments .

- Antimicrobial Activity : Analogues of brevicidine synthesized using Fmoc-Dap(Alloc)-OH retained full antibacterial activity, demonstrating the utility of Alloc in preserving functional side chains .

- Gelation Behavior : Fmoc-dipeptides with hydrophobic protecting groups (e.g., Boc) exhibited syneresis-free gelation, whereas less hydrophobic derivatives (log P < 2.8) formed unstable gels .

Biologische Aktivität

Fmoc-l-Dap(teoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, is a derivative of the amino acid diaminopropionic acid (Dap) that has garnered attention for its potential applications in peptide synthesis and biological activity. This compound is notable for its structural modifications that enhance its stability and functional properties, making it a valuable building block in biochemistry and medicinal chemistry.

- Molecular Formula : C18H18N2O4

- Molecular Weight : 342.34 g/mol

- Structure : The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during chain assembly.

Biological Activities

Fmoc-l-Dap(teoc)-OH exhibits several biological activities that make it a subject of interest in research:

- Peptide Synthesis :

- Cytotoxicity Reduction :

- Antimicrobial Activity :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Peptide Synthesis Techniques :

- Cytotoxicity Studies :

- Antimicrobial Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.